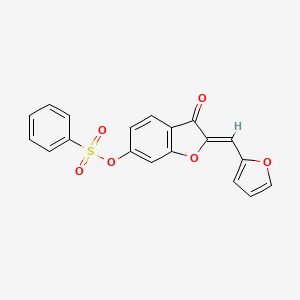

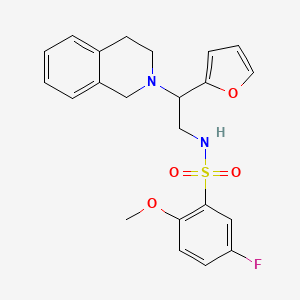

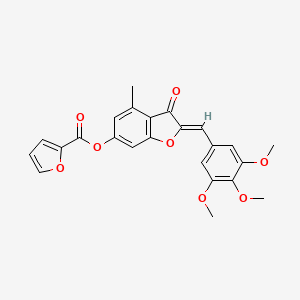

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds involves the reaction of substituted benzoic acid hydrazides with substituted aromatic and heteroaromatic aldehydes . This reaction yields the target products in appreciable yield . The structures of the synthesized compounds were assigned by IR and 1H-NMR spectroscopic data .

Scientific Research Applications

1. Gold-Catalyzed Cascade Reactions

Wang et al. (2014) discussed the synthesis of N-(furan-3-ylmethylene)benzenesulfonamides using a gold(I)-catalyzed cascade reaction. This method involves a rare 1,2-alkynyl migration onto a gold carbenoid, contributing significantly to gold carbenoid chemistry and group migration knowledge [Wang, T., Huang, L., Shi, S., Rudolph, M., & Hashmi, A. S. (2014). Chemistry](Wang et al., 2014).

2. Synthesis of Pyran Derivatives

Mérour and Cossais (1991) explored the reactions of 3-oxo-2,3-dihydrobenzofuran with various compounds, leading to the synthesis of pyran derivatives, which have significant applications in various chemical synthesis processes [Mérour, J., & Cossais, F. (1991). Journal of Heterocyclic Chemistry](Mérour & Cossais, 1991).

3. Potential Inhibitors of Angiogenesis

Braud et al. (2003) synthesized and evaluated new analogues of SU-5416 as potential inhibitors of angiogenesis. Their work highlights the application of compounds like (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate in pharmacological research [Braud, E., Duflos, M., Le Baut, G., Renard, P., Pfeiffer, B., & Tucker, G. (2003). Journal of Enzyme Inhibition and Medicinal Chemistry](Braud et al., 2003).

Future Directions

The future directions for research on this compound could involve further investigation into its synthesis, properties, and potential applications. This could include exploring its potential biological activities, as well as its physical and chemical properties . Further studies could also investigate the potential of this compound as a platform chemical for the synthesis of a wide range of other compounds .

properties

IUPAC Name |

[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl] benzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12O6S/c20-19-16-9-8-14(25-26(21,22)15-6-2-1-3-7-15)12-17(16)24-18(19)11-13-5-4-10-23-13/h1-12H/b18-11- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOQHNJNTXOWWFU-WQRHYEAKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CO4)O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CO4)/O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6-Methylsulfonylpyridin-3-yl)-[3-(trifluoromethyl)morpholin-4-yl]methanone](/img/structure/B2409323.png)

![8-(2,3-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2409331.png)

![N'-((E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene)-2-thiophenecarbohydrazide](/img/structure/B2409333.png)

![3-chloro-N-[4-(piperidin-1-yl)phenyl]benzamide](/img/structure/B2409336.png)

![Isopropyl 5-(4-chlorophenyl)-7-methyl-2-(methylthio)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2409344.png)